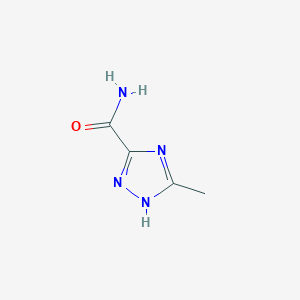

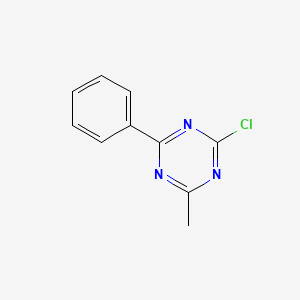

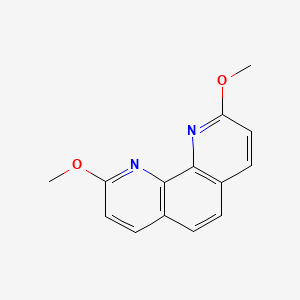

![molecular formula C16H12N2 B3051170 2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline CAS No. 31661-58-2](/img/structure/B3051170.png)

2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline

Descripción general

Descripción

“2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline” is a chemical compound with the CAS number 31661-58-2 . It is also known as "Benzenamine, 2,2’- (1,3-butadiyne-1,4-diyl)bis-" . The compound is used in various chemical reactions and is available from several suppliers .

Molecular Structure Analysis

The molecular structure of “2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline” involves a conjugated system of triple bonds . This structure allows the compound to participate in various chemical reactions .Chemical Reactions Analysis

Functionalized acetylenic compounds like “2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline” are actively used in the synthesis of carbo- and heterocycles, due to the unique ability of the triple bonds to participate in reactions of electrophilic, nucleophilic, radical addition, cycloaddition, and other processes .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The compound 2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline and its derivatives can be synthesized through various methods. One such method includes the reductive methylation of ortho-iodoanilines and coupling with terminal diacetylens (Kulyashova et al., 2014). This technique demonstrates the versatility in the synthesis of aniline derivatives.

Polymerization for Conducting Materials : Aniline derivatives, such as N-(4-aminophenyl)aniline, have been used in the polymerization process to obtain forms of polyaniline, which are significant in creating conducting materials (Dias et al., 2006). This application is crucial in the field of electronics and materials science.

Oxidative Radical Arylation : Substituted 2-aminobiphenyls, closely related to 2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline, are prepared using arylhydrazine hydrochlorides and anilines in radical arylation reactions with dioxygen (Hofmann et al., 2014). This showcases the use of aniline derivatives in advanced organic synthesis.

Material Science and Engineering

Corrosion Inhibition : Aniline derivatives have been investigated for their role in inhibiting corrosion on metal surfaces. For instance, certain synthesized aniline compounds effectively prevent corrosion on mild steel surfaces in acidic environments (Daoud et al., 2014). This application is significant in industrial processes and materials protection.

Electroluminescent Materials : Specific aniline derivatives have been developed as emitting amorphous molecular materials for use in organic electroluminescent (EL) devices (Doi et al., 2003). These materials are crucial for advancements in display technologies and lighting systems.

Other Chemical Applications

- Catalysis and Chemical Reactions : Aniline derivatives are also involved in various catalytic and chemical reaction processes. For example, they play a role in the formation of certain quinolines and carbazoles, which are important in the synthesis of many organic compounds (Sinsky et al., 1984), (Lee et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(2-aminophenyl)buta-1,3-diynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18/h3-6,9-12H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGADPHGEVFIWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC#CC2=CC=CC=C2N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372782 | |

| Record name | Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline | |

CAS RN |

31661-58-2 | |

| Record name | Benzenamine, 2,2'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

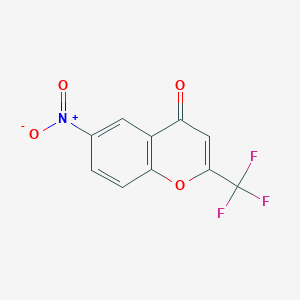

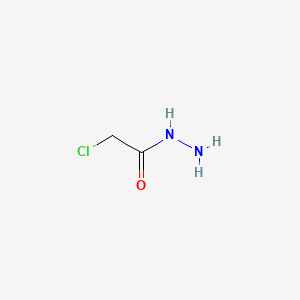

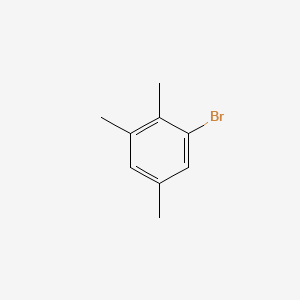

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)

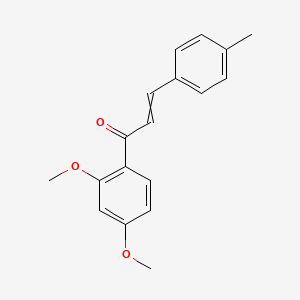

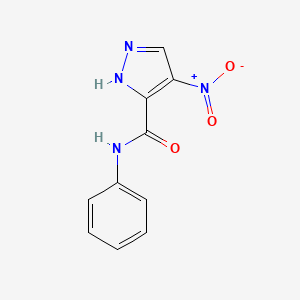

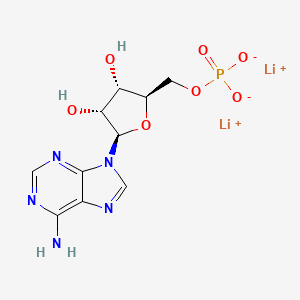

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)

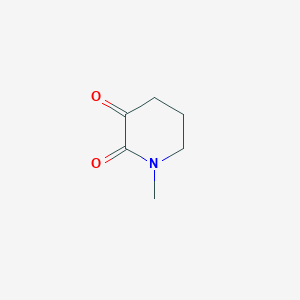

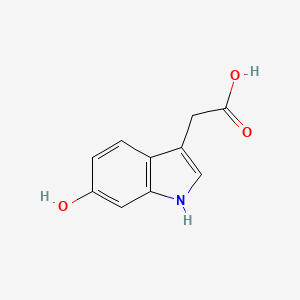

![4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid](/img/structure/B3051107.png)